(3-Bromophenyl)diisopropylphosphine Oxide
CAS No.:
Cat. No.: VC20477833
Molecular Formula: C12H18BrOP
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18BrOP |
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Molecular Weight | 289.15 g/mol |
IUPAC Name | 1-bromo-3-di(propan-2-yl)phosphorylbenzene |
Standard InChI | InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
Standard InChI Key | UQIRLPLBSFADPR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C |
Introduction
Key Findings
(3-Bromophenyl)diisopropylphosphine oxide is a tertiary phosphine oxide derivative characterized by a phosphorus atom bonded to a 3-bromophenyl group, two isopropyl substituents, and an oxygen atom. While direct literature on this specific compound is limited, its structural and functional analogs—particularly aryldiphenylphosphine oxides—provide critical insights into its potential synthesis, physicochemical behavior, and applications in organic synthesis and catalysis . This report synthesizes data from peer-reviewed methodologies and mechanistic studies to construct a comprehensive profile of this compound, emphasizing its role as a versatile intermediate in organophosphorus chemistry.
Structural and Electronic Properties
Molecular Architecture
The compound features a central phosphorus atom in a trigonal pyramidal geometry, coordinated to two isopropyl groups, a 3-bromophenyl ring, and an oxygen atom. The isopropyl substituents introduce significant steric bulk compared to phenyl groups, potentially influencing reactivity in catalytic systems . The 3-bromophenyl moiety contributes electronic effects via the electron-withdrawing bromine atom, which may enhance the electrophilicity of the phosphorus center.
Table 1: Estimated Physicochemical Properties
Synthetic Methodologies
Quaternization-Wittig Approach
Adapting protocols from aryldiphenylphosphine oxide synthesis , (3-bromophenyl)diisopropylphosphine oxide could be synthesized via a two-step process:
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Quaternization: Reaction of diisopropylphosphine with 3-bromophenyl bromide under nickel catalysis forms a phosphonium salt.
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Oxidation: Treatment with hydrogen peroxide or another oxidizing agent yields the phosphine oxide.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Quaternization | NiCl₂(dppe), 110°C, 24h | 50–70% |
Oxidation | 30% H₂O₂, RT, 12h | 75–85% |
Alternative Pathways
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Grignard Reaction: Diisopropylphosphine could react with 3-bromophenylmagnesium bromide, followed by oxidation.
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Arbuzov Reaction: Interaction of 3-bromophenyl bromide with diisopropyl phosphite under thermal conditions.
Reactivity and Functional Utility
Ligand in Coordination Chemistry
Phosphine oxides are known to act as ligands in transition metal catalysis. The steric profile of diisopropyl groups may favor the formation of less crowded coordination complexes compared to diphenyl analogs, potentially enhancing catalytic activity in cross-coupling reactions .
Intermediate in Organic Synthesis
The bromine atom on the phenyl ring offers a site for further functionalization (e.g., Suzuki-Miyaura coupling), enabling the synthesis of biphenyl derivatives or complex architectures.
Comparative Analysis with Diphenyl Analogs
Replacing phenyl with isopropyl groups alters the compound’s properties:
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Steric Effects: Increased bulk may hinder certain reactions but improve selectivity in catalysis.
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Electronic Effects: Reduced electron-withdrawing character compared to phenyl groups.
Future Research Directions
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Catalytic Screening: Evaluate efficacy in palladium-catalyzed cross-couplings.
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Derivatization Studies: Explore substitutions at the bromine position.
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Thermal Stability Analysis: TGA/DSC studies to guide industrial applications.
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